Dansyl-L-arginine

Human serum albumin Sudlow site I drug-binding pocket

Researchers mapping drug-binding to HSA Sudlow site I require probes with unambiguous, structurally confirmed binding loci. Generic fluorescent probes often exhibit dual-site binding, confounding competitive displacement data. Dansyl-L-arginine (≥98%, HCl salt) resolves this challenge with a co-crystallographically verified binding pose (PDB 2XVW, 2.65 Å), where its guanidino side chain forms a salt bridge to Lys199, ensuring exclusive site-I readout. • Structurally confirmed Sudlow site I probe - no cross-reactivity with site II. • Enables real-time stopped-flow kinetic monitoring of trypsin via intrinsic dansyl fluorescence. • Differentiates trypsinogen (single site, Kd=6.9×10⁻³ M) from active trypsin (dual site). Supplied as a yellow-to-green powder; stored at -20°C. Bulk quantities and custom packaging available.

Molecular Formula C18H25N5O4S
Molecular Weight 407.5 g/mol
CAS No. 28217-22-3
Cat. No. B1581968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-L-arginine
CAS28217-22-3
Synonymsdansyl-L-arginine
Molecular FormulaC18H25N5O4S
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C18H25N5O4S/c1-23(2)15-9-3-7-13-12(15)6-4-10-16(13)28(26,27)22-14(17(24)25)8-5-11-21-18(19)20/h3-4,6-7,9-10,14,22H,5,8,11H2,1-2H3,(H,24,25)(H4,19,20,21)
InChIKeyHRBPBWKDJGGGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dansyl-L-Arginine: Fluorescent Site-I Albumin Marker and Trypsin Probe


Dansyl-L-arginine (N²-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-L-arginine) is a dansylated amino acid derivative that functions as an intrinsically fluorescent probe. It belongs to a class of dansyl amino acids widely employed to map drug-binding pockets on human serum albumin (HSA); dansyl-L-arginine is specifically co-crystallized with HSA at Sudlow site I (drug site 1) [1]. It also serves as a product species in trypsin-catalyzed hydrolysis reactions, where its dansyl fluorescence permits real-time kinetic monitoring by stopped-flow methods [2]. The compound is typically supplied as the hydrochloride salt, ≥98% purity (TLC), as a yellow to green powder stored at −20 °C .

Fluorescent probe for HSA Sudlow site I: Structurally confirmed co-crystal ligand; reports on drug-binding pocket occupancy at the warfarin site.
Intrinsic fluorescence for trypsin kinetics: Enables stopped-flow monitoring of presteady-state hydrolysis without secondary indicators.
Zymogen discrimination capability: Differential binding stoichiometry distinguishes active trypsin from trypsinogen in activation studies.

Why Dansyl-L-Arginine Cannot Be Substituted


Dansylated amino acids exhibit discrete site-selectivity on HSA that is determined by the identity of the conjugated amino acid side chain: polar/charged dansyl amino acids (dansyl-L-arginine, dansyl-L-asparagine, dansyl-L-glutamate) bind exclusively to Sudlow site I, whereas hydrophobic variants (dansyl-L-phenylalanine, dansyl-L-norvaline, dansylsarcosine) target site II [1]. Among the site-I probes, dansyl-L-arginine is unique in bearing a cationic guanidino side chain, which forms a structurally resolved salt bridge with Lys199 in the HSA binding pocket as revealed by co-crystal structures (PDB 2XVW) [1]. In enzymatic contexts, dansyl-L-arginine (L-DA) exhibits dual-site binding to active trypsin—a property not shared by its D-enantiomer or by other dansyl amino acids—with distinct dissociation constants at the active site (Kd = 6.7 × 10⁻³ M) and a putative allosteric site (Kd = 4.8 × 10⁻⁴ M) [2]. Substituting another dansyl amino acid or an unlabeled arginine derivative therefore alters both the binding locus and the stoichiometry of interaction, compromising assay validity.

Dansyl-L-Arginine (This Product)
  • Cationic guanidino side chain forms salt bridge with Lys199 at HSA site I
  • Binds two sites on active trypsin; one site on trypsinogen
  • Intrinsic dansyl fluorescence for direct kinetic readout
Common Substitutes & Risks
  • Dansylsarcosine: Targets HSA site II, not site I; alters drug-competition locus
  • D-enantiomer: Lacks dual-site trypsin binding; stoichiometry may shift
  • Tosyl-arginine esters: No intrinsic fluorescence; require coupled assays

Dansyl-L-Arginine: Quantitative Evidence vs. Closest Analogs


HSA Site I Specificity: Co-Crystal Structure Confirmation

Dansyl-L-arginine (DanR) binds specifically to Sudlow site I (FA7) on HSA, while dansylsarcosine (DanSRC) binds to Sudlow site II (FA3/4). This orthogonal site specificity has been established by co-crystal structures of HSA complexed with each of six dansylated amino acids (PDB entries 2XVV for site-I ligands including dansyl-L-arginine; 2XVW specifically for the dansyl-L-arginine–myristic acid–HSA ternary complex at 2.65 Å resolution) [1]. In dansyl-L-arginine, the guanidino group of the arginine side chain forms a salt bridge with Lys199 in the site I pocket—a contact unavailable to site-II probes [1]. A 2021 comprehensive study confirmed that substitution of site-I dansyl amino acids for site-II counterparts fundamentally alters the binding locus and the kinetic accessibility of the cavity [2].

HSA Site I Specificity
Head-to-head
Orthogonal site specificity: Site I vs. Site II
Co-crystal structure at 2.65 Å (PDB 2XVW); salt bridge Arg guanidino–Lys199
Structurally resolved binding-locus context; supports site-I-specific drug-competition assay design.
Site-II probes such as dansylsarcosine report on a distinct cavity; probe choice determines pharmacological mapping validity.
Human serum albumin Sudlow site I drug-binding pocket fluorescence probe X-ray crystallography

Dual-Site Trypsin Binding: Active vs. Allosteric Site Detection

Dansyl-L-arginine (L-DA) binds to two distinct sites on active trypsin but only one site on the zymogen trypsinogen, as established by fluorescence titration experiments [1]. On trypsin, the active-site Kd is 6.7 × 10⁻³ M and the secondary (likely allosteric) site Kd is 4.8 × 10⁻⁴ M, representing a ~14-fold higher affinity for the allosteric site. Trypsinogen possesses only a single binding site with Kd = 6.9 × 10⁻³ M, indistinguishable from the trypsin active-site Kd. This differential binding stoichiometry—2 sites on trypsin vs. 1 site on trypsinogen—is confirmed by the enhancement of dansyl fluorescence upon complex formation, which follows distinct saturation profiles for the two protein forms [1].

Dual-Site Trypsin Binding
Head-to-head
Active-site Kd = 6.7 × 10⁻³ M; Allosteric Kd = 4.8 × 10⁻⁴ M
~14-fold tighter allosteric affinity; trypsinogen shows only 1 binding site (Kd = 6.9 × 10⁻³ M)
Supports differential detection of active trypsin vs. zymogen precursor via binding-stoichiometry shift.
Fluorescence titration data; 25 °C; stoichiometry confirmed by saturation profiles.
trypsin trypsinogen dissociation constant allosteric site fluorescence enhancement

Hydrolysis Resistance Compared to Tosyl-Arginine Esters

In a systematic SAR study of Nα-(arylsulfonyl)-L-arginine esters, Okamoto et al. (1980) demonstrated that Nα-dansyl-L-arginine methyl ester was the most inhibitory of all Nα-(arylsulfonyl)-L-arginine methyl esters tested. Critically, the dansyl-bearing esters were hydrolyzed by both thrombin and trypsin more slowly than Nα-tosyl-L-arginine methyl ester (TAME), the classical trypsin substrate [1]. This slower turnover translates to greater persistence in enzymatic assay systems. Among the ester series, the n-propyl and n-butyl esters of Nα-dansyl-L-arginine achieved an I50 of 2 × 10⁻⁶ M against thrombin clotting activity [1]. Furthermore, Kikumoto et al. (1980) demonstrated that N-monosubstituted amide derivatives of Nα-dansyl-L-arginine were not hydrolyzed at all by thrombin and were hydrolyzed only very slowly by trypsin; N,N-disubstituted amides resisted hydrolysis by both enzymes completely [2].

Hydrolysis Resistance
Head-to-head
Dansyl esters hydrolyzed more slowly than tosyl-arginine methyl ester (TAME)
N,N-disubstituted dansyl amides: zero detectable hydrolysis by thrombin or trypsin
Reported slower turnover supports longer-duration kinetic measurements; reduces background signal loss in serine protease assays.
Thrombin clotting assay context; purified bovine enzymes; SAR study (Okamoto et al., 1980).
thrombin inhibition trypsin hydrolysis resistance ester substrate arylsulfonyl-arginine

Selective Cholinesterase vs. Thrombin/Trypsin Inhibition

Although the parent compound dansyl-L-arginine is not itself a potent enzyme inhibitor, its piperidine amide derivatives demonstrate that the dansyl-arginine scaffold can achieve extraordinary selectivity profiles. Hijikata-Okunomiya et al. (1988) reported that Nα-dansyl-L-arginine 4-phenylpiperidine amide inhibits horse serum butyrylcholinesterase (BuChE) with Ki = 0.016 µM, while showing only weak inhibition of trypsin, thrombin, plasmin, and glandular kallikrein, and no detectable inhibition of human erythrocyte acetylcholinesterase [1]. In contrast, the related thrombin-directed inhibitor No. 205 (Nα-dansyl-L-arginine-4-ethylpiperidine amide) inhibits thrombin with Ki = 3.7 × 10⁻⁸ M but trypsin with Ki = 1.0 × 10⁻⁵ M—a 270-fold selectivity window for thrombin [2]. These data illustrate that small structural modifications to the amine/amide substituent on the dansyl-arginine core can redirect selectivity between serine proteases and cholinesterases by orders of magnitude.

Selective Inhibition Profile
Class-level
270-fold selectivity: thrombin Ki = 3.7 × 10⁻⁸ M vs. trypsin Ki = 1.0 × 10⁻⁵ M
BuChE Ki = 0.016 µM with >1,000-fold selectivity over acetylcholinesterase for phenylpiperidine amide derivative
Class-level scaffold versatility; selectivity is tunable via amide/ester substituent modification—parent compound is the fluorescent building block.
Derivative data only; parent dansyl-L-arginine is not itself a potent inhibitor. Source review recommended.
cholinesterase BuChE selective inhibition thrombin trypsin plasmin

Fluorescence Enhancement for Stopped-Flow Kinetic Monitoring

Among five dansyl-arginine derivatives tested by Goto & Hess (1979), all except dansyl-L-arginine amide (L-DAA) showed a considerable fluorescence intensity increase upon reaction with trypsin, enabling stopped-flow monitoring of presteady-state kinetics [1]. The observed rate constant (τ⁻¹obsd) for fluorescence enhancement in the trypsin–D-DAME reaction displayed a hyperbolic dependence on ligand concentration, consistent with a two-step mechanism: fast bimolecular association followed by slower unimolecular isomerization (conformational change) [1]. This fluorescence signal is intrinsic to the dansyl moiety; unlabeled arginine, arginine amide, or tosyl-arginine derivatives produce no comparable optical signal. For dansyl-L-arginine (L-DA) specifically, fluorescence enhancement upon binding to trypsin or trypsinogen was quantified, yielding the Kd values reported in Evidence Item 2 above [2].

Stopped-Flow Fluorometry
Class-level
Hyperbolic τ⁻¹obsd dependence on [ligand]; two-step kinetic mechanism resolved
Excitation ~340 nm; fluorescence enhancement intrinsic to dansyl moiety
Supports direct millisecond-scale observation of enzyme conformational changes without chromogenic leaving groups.
Non-fluorescent substrates (TAME, BAPNA) cannot provide equivalent real-time optical signal.
stopped-flow fluorometry fluorescence enhancement presteady-state kinetics trypsin conformational change

Best-Fit Application Scenarios for Dansyl-L-Arginine


Competitive Drug-Binding Assays at HSA Sudlow Site I

Dansyl-L-arginine is the probe of choice for competitive displacement assays targeting Sudlow site I (the warfarin-binding pocket) on HSA. Its binding site has been structurally confirmed by co-crystallography (PDB 2XVW, 2.65 Å resolution), with the arginine guanidino group forming a salt bridge to Lys199 [1]. Unlike dansylsarcosine, which reports on site II, dansyl-L-arginine provides unambiguous site-I readout. The 2021 Dyes and Pigments study further demonstrated that site-I dansyl amino acids have distinct kinetic access profiles compared to site-II ligands, confirming that ligand choice directly impacts experimental interpretation [2]. Researchers should use dansyl-L-arginine when the pharmacological question concerns drug interactions at the warfarin-binding locus of HSA.

Stopped-Flow Presteady-State Kinetics of Trypsin Hydrolysis

The intrinsic fluorescence of dansyl-L-arginine and its methyl ester derivative makes them uniquely suitable for stopped-flow kinetic studies of trypsin mechanism. As demonstrated by Goto & Hess, the fluorescence enhancement upon enzyme–substrate complex formation permits resolution of the two-step kinetic mechanism (bimolecular association → unimolecular isomerization) on the millisecond timescale [2]. This capability is unavailable with non-fluorescent substrates such as TAME or BAPNA. The hyperbolic dependence of τ⁻¹obsd on ligand concentration further enables extraction of microscopic rate constants [2]. Laboratories requiring presteady-state kinetic data for trypsin or related serine proteases should procure dansyl-L-arginine (L-DA) or its methyl ester (L-DAME) for these experiments.

Trypsinogen vs. Active Trypsin Discrimination

Dansyl-L-arginine is the only commercially available dansyl amino acid probe with documented differential binding stoichiometry between a protease zymogen and its active form: it binds to a single site on trypsinogen (Kd = 6.9 × 10⁻³ M) but to two sites on active trypsin (active-site Kd = 6.7 × 10⁻³ M; allosteric Kd = 4.8 × 10⁻⁴ M) [1]. This property enables researchers to track zymogen activation by monitoring the emergence of the high-affinity allosteric binding site via fluorescence titration. For studies of trypsinogen activation mechanisms, enteropeptidase assays, or quality control of recombinant trypsinogen preparations, dansyl-L-arginine provides a direct fluorescence readout that distinguishes the two protein states.

Selective Inhibitor Library Synthesis from the Dansyl-Arginine Scaffold

The dansyl-L-arginine core serves as the essential starting material for synthesizing a range of highly selective enzyme inhibitors. Published SAR data demonstrate that varying the amide/ester substituent redirects selectivity: Nα-dansyl-L-arginine-4-ethylpiperidine amide (No. 205) achieves 270-fold selectivity for thrombin (Ki = 3.7 × 10⁻⁸ M) over trypsin (Ki = 1.0 × 10⁻⁵ M) [2], while Nα-dansyl-L-arginine 4-phenylpiperidine amide shows >1,000-fold selectivity for BuChE (Ki = 0.016 µM) over acetylcholinesterase (no detectable inhibition) [3]. For medicinal chemistry groups building targeted inhibitor libraries, high-purity dansyl-L-arginine (≥98%) represents the critical fluorescent building block for derivative synthesis. The parent compound's fluorescence also allows direct binding measurements of synthesized derivatives without additional labeling steps.

Application
Selection Property
Validation Focus
HSA Sudlow site I drug-competition assays
Structurally confirmed site-I binding with salt-bridge anchor to Lys199
Verify site-I displacement vs. site-II probes; co-crystal structure review
Stopped-flow presteady-state trypsin kinetics
Intrinsic dansyl fluorescence for real-time monitoring
Confirm hyperbolic τ⁻¹obsd dependence; two-step mechanism fit
Trypsinogen activation and zymogen discrimination
Differential binding stoichiometry (2:1 vs. 1:1)
Fluorescence titration to track allosteric site emergence
Selective inhibitor library synthesis
Fluorescent dansyl-arginine core scaffold for derivatization
Amide/ester substituent tuning; selectivity profiling across serine proteases
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